molecular formula C10H13N2P B14479187 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole CAS No. 70919-04-9

1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole

Cat. No.: B14479187
CAS No.: 70919-04-9
M. Wt: 192.20 g/mol
InChI Key: SMXGSNHKXXNXHE-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole is an organophosphorus compound that features a unique structure combining a benzodiazaphosphole ring with a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole typically involves the reaction of a suitable benzodiazaphosphole precursor with a butan-2-yl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.

    Substitution: The benzodiazaphosphole ring can undergo electrophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, strong acids or bases.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted benzodiazaphosphole compounds.

Scientific Research Applications

1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to the active site of enzymes and modulating their activity. The benzodiazaphosphole ring structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 1-(Butan-2-yl)-4-tert-butylbenzene
  • 1-(Butan-2-yl)-1H-1,2,3-triazole
  • 1-(Butan-2-yl)-1H-1,3,2-diazaphosphole

Comparison: 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole is unique due to its benzodiazaphosphole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

70919-04-9

Molecular Formula

C10H13N2P

Molecular Weight

192.20 g/mol

IUPAC Name

1-butan-2-yl-1,3,2-benzodiazaphosphole

InChI

InChI=1S/C10H13N2P/c1-3-8(2)12-10-7-5-4-6-9(10)11-13-12/h4-8H,3H2,1-2H3

InChI Key

SMXGSNHKXXNXHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=CC=CC=C2N=P1

Origin of Product

United States

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